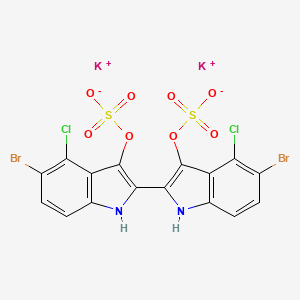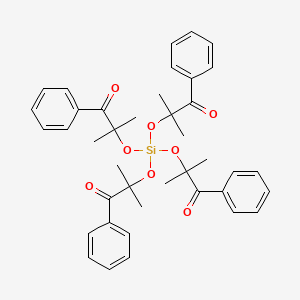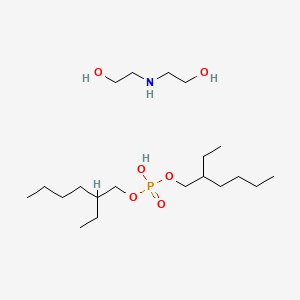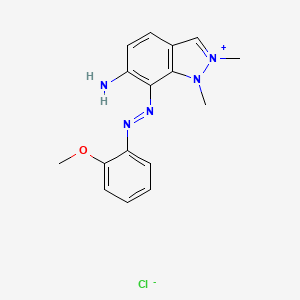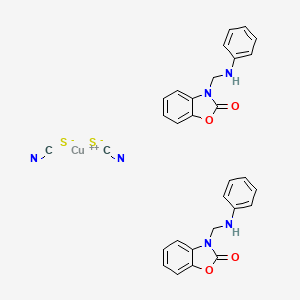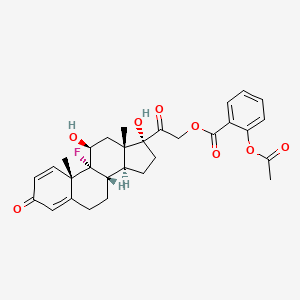
9-Fluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetylsalicylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Fluoro-11beta,17,21-trihidroxi-pregna-1,4-dieno-3,20-diona 21-acetilsalicilato es un derivado corticosteroide sintético. Este compuesto es conocido por sus potentes propiedades antiinflamatorias e inmunosupresoras. Se usa con frecuencia en el tratamiento de diversas afecciones inflamatorias y autoinmunes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 9-Fluoro-11beta,17,21-trihidroxi-pregna-1,4-dieno-3,20-diona 21-acetilsalicilato involucra múltiples pasos. Un método común comienza con 11alpha,17alpha,21-trihidroxi-pregna-4-eno-3,20-diona (prednisolona). El proceso incluye:
Acetilación: del grupo 21-hidroxi.
Sulfonilación: del grupo 11-hidroxi seguido de eliminación para formar un doble enlace 9(11).
Acetilación: de los grupos 17alpha-hidroxi y 3-ceto.
Fluoración: en la posición 6beta.
Hidrólisis: para eliminar el grupo 3-acetilo.
Epoxidación: del doble enlace 9(11) seguido de hidrofluoración para introducir los grupos 11beta-hidroxi y 9alpha-fluoro.
Deshidrogenación: para formar el doble enlace 1.
Métodos de producción industrial
Los métodos de producción industrial generalmente implican pasos similares, pero están optimizados para la síntesis a gran escala. Esto incluye el uso de reactores automatizados, control preciso de la temperatura y reactivos de alta pureza para garantizar la calidad y el rendimiento consistentes del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
9-Fluoro-11beta,17,21-trihidroxi-pregna-1,4-dieno-3,20-diona 21-acetilsalicilato experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a cetonas.
Reducción: Reducción de cetonas a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales por otros, como halogenación.
Hidrólisis: Rotura de enlaces éster para formar ácidos carboxílicos y alcoholes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, trióxido de cromo.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Agentes halogenantes: Gas flúor, fluoruro de hidrógeno.
Agentes hidrolizantes: Ácidos o bases acuosos.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de los grupos hidroxilo puede conducir a la formación de cetonas, mientras que la reducción puede revertir estas cetonas a grupos hidroxilo.
Aplicaciones Científicas De Investigación
9-Fluoro-11beta,17,21-trihidroxi-pregna-1,4-dieno-3,20-diona 21-acetilsalicilato tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como estándar para estudiar las reacciones y mecanismos de los corticosteroides.
Biología: Se investiga por sus efectos en los procesos celulares y la expresión genética.
Medicina: Se aplica en el desarrollo de terapias antiinflamatorias e inmunosupresoras.
Industria: Se utiliza en la formulación de productos farmacéuticos para tratar afecciones inflamatorias.
Mecanismo De Acción
El mecanismo de acción de 9-Fluoro-11beta,17,21-trihidroxi-pregna-1,4-dieno-3,20-diona 21-acetilsalicilato implica la unión a los receptores de glucocorticoides en el citoplasma. Esta unión conduce a la translocación del complejo receptor-ligando al núcleo, donde interactúa con los elementos de respuesta a los glucocorticoides en el ADN. Esta interacción modula la transcripción de genes diana, lo que da como resultado efectos antiinflamatorios e inmunosupresores .
Comparación Con Compuestos Similares
Compuestos similares
Betametasona: 9alpha-Fluoro-16beta-metil-11beta,17,21-trihidroxi-pregna-1,4-dieno-3,20-diona.
Dexametasona: 9alpha-Fluoro-16alpha-metil-11beta,17,21-trihidroxi-pregna-1,4-dieno-3,20-diona.
Triamcinolona: 9-Fluoro-11beta,21,21-trihidroxi-16alpha,17-(1-metiletilidenedioxi)pregna-1,4-dieno-3,20-diona.
Unicidad
9-Fluoro-11beta,17,21-trihidroxi-pregna-1,4-dieno-3,20-diona 21-acetilsalicilato es único debido a su combinación específica de fluoración y acetilación, lo que mejora sus propiedades antiinflamatorias e inmunosupresoras en comparación con otros corticosteroides.
Propiedades
Número CAS |
68497-92-7 |
|---|---|
Fórmula molecular |
C30H33FO8 |
Peso molecular |
540.6 g/mol |
Nombre IUPAC |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C30H33FO8/c1-17(32)39-23-7-5-4-6-20(23)26(36)38-16-25(35)29(37)13-11-21-22-9-8-18-14-19(33)10-12-27(18,2)30(22,31)24(34)15-28(21,29)3/h4-7,10,12,14,21-22,24,34,37H,8-9,11,13,15-16H2,1-3H3/t21-,22-,24-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
CVRKKRJINWSRNT-WIONDFDJSA-N |
SMILES isomérico |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)[C@]2(CC[C@@H]3[C@@]2(C[C@@H]([C@]4([C@H]3CCC5=CC(=O)C=C[C@@]54C)F)O)C)O |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)OCC(=O)C2(CCC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



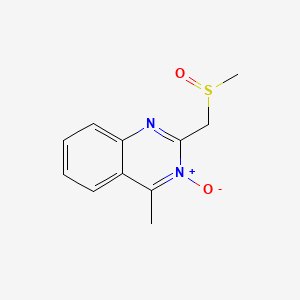

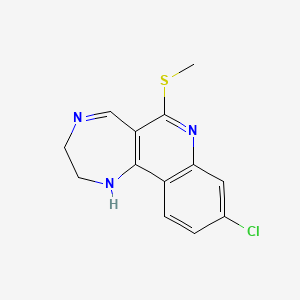

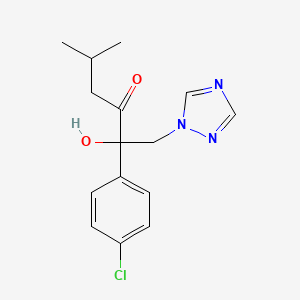
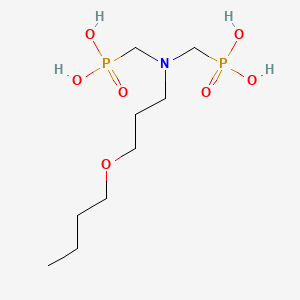
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
